molecular formula C14H15N3O2 B11861620 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11861620
M. Wt: 257.29 g/mol
InChI Key: UQPGOWIPDHBOSM-UHFFFAOYSA-N
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Description

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a quinazoline ring fused with a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline ring structure, such as 2-methylquinazoline.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as pyrrolidine-3-carboxylic acid.

Uniqueness: 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combined quinazoline and pyrrolidine ring structures, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-(2-methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(8-17)14(18)19/h2-5,10H,6-8H2,1H3,(H,18,19)

InChI Key

UQPGOWIPDHBOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)C(=O)O

Origin of Product

United States

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